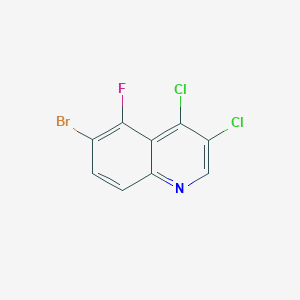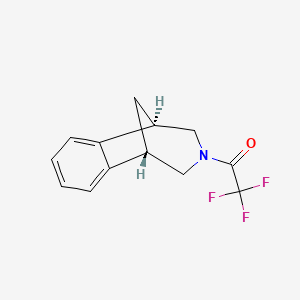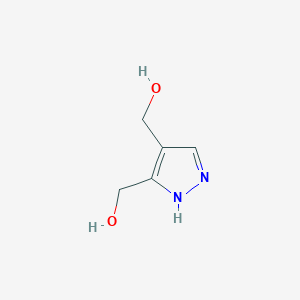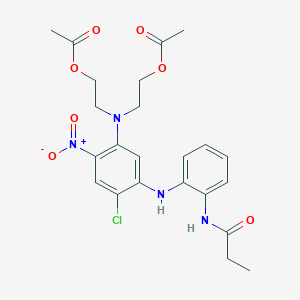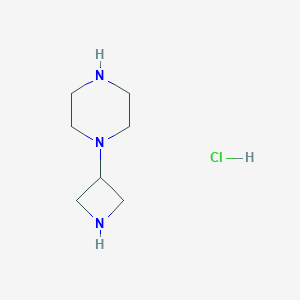
1-(Azetidin-3-yl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-3-yl)piperazine hydrochloride is a chemical compound with the molecular formula C7H16ClN3. It is a derivative of azetidine and piperazine, both of which are significant in organic synthesis and medicinal chemistry. Azetidines are known for their ring strain, which imparts unique reactivity, while piperazines are commonly used in pharmaceuticals for their biological activity .
Preparation Methods
The synthesis of 1-(Azetidin-3-yl)piperazine hydrochloride typically involves the reaction of azetidine with piperazine under controlled conditions. One common method includes:
Cycloaddition Reactions: Azetidines can be synthesized through [2+2] cycloaddition reactions, which involve the formation of a four-membered ring.
Metalation and Functionalization: Metalated azetidines can be functionalized through various reactions, including C(sp3)–H functionalization.
Industrial Production: Large-scale production may involve the use of bulk custom synthesis methods, ensuring high purity and yield.
Chemical Reactions Analysis
1-(Azetidin-3-yl)piperazine hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
1-(Azetidin-3-yl)piperazine hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its ring strain and unique structure allow it to interact with enzymes and receptors, potentially leading to biological effects .
Comparison with Similar Compounds
1-(Azetidin-3-yl)piperazine hydrochloride can be compared with other similar compounds, such as:
Azetidine: Known for its ring strain and reactivity, azetidine is a key building block in organic synthesis.
Piperazine: Widely used in pharmaceuticals, piperazine is known for its biological activity and versatility.
Aziridine: Similar to azetidine but with a three-membered ring, aziridine is highly reactive due to its ring strain.
The uniqueness of this compound lies in its combination of azetidine and piperazine moieties, providing a balance of reactivity and stability that is valuable in various applications .
Properties
IUPAC Name |
1-(azetidin-3-yl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3.ClH/c1-3-10(4-2-8-1)7-5-9-6-7;/h7-9H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNBIYLGUOETID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
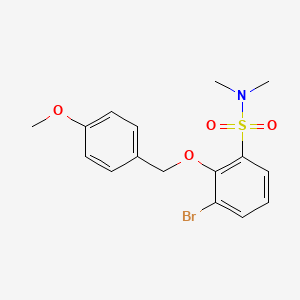
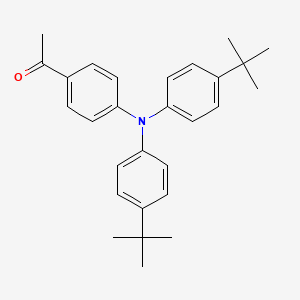
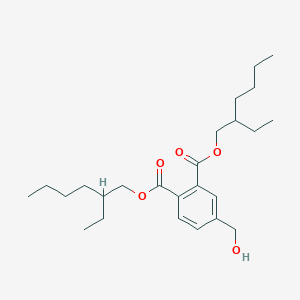
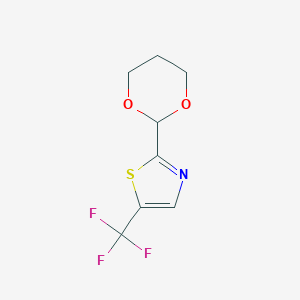

![(3S,11aR)-N-(2,4-difluorobenzyl)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-d]pyrido[1,2-a]pyrazine-8-carboxamide](/img/structure/B8133310.png)
![6-Chloro-1h-pyrido[2,3-b][1,4]oxazin-2-ol](/img/structure/B8133316.png)
![5-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethyl)-4-oxo-3a,4,5,6,7,8-hexahydro-3H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B8133320.png)
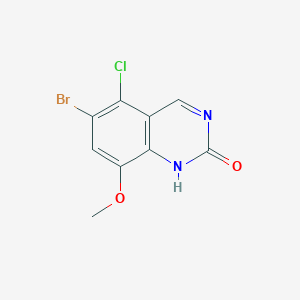
![Pyrido[2,3-h]quinazolin-2(1H)-one](/img/structure/B8133344.png)
